

A Comparative Analysis of Hexyl 2-Methylbutanoate and Other Prominent Fruity Esters

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Compound of Interest

Compound Name: *Hexyl 2-methylbutanoate*

Cat. No.: *B161022*

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In the realm of flavor and fragrance chemistry, esters are paramount in defining the characteristic fruity and sweet aromas of many natural products and formulated goods. This guide provides a detailed comparison of **hexyl 2-methylbutanoate** with other significant fruity esters: ethyl hexanoate, butyl acetate, and isoamyl acetate. The following sections delve into their physicochemical properties, aroma profiles, and the analytical methodologies used for their characterization, offering valuable insights for researchers, scientists, and professionals in drug development and related fields.

Quantitative Comparison of Physicochemical Properties and Aroma Thresholds

The performance and application of a flavor compound are intrinsically linked to its physical and chemical characteristics. The table below summarizes key quantitative data for **hexyl 2-methylbutanoate** and its counterparts, facilitating a direct comparison of their properties.

Property	Hexyl 2-Methylbutanoate	Ethyl Hexanoate	Butyl Acetate	Isoamyl Acetate
Molecular Formula	C ₁₁ H ₂₂ O ₂ [1]	C ₈ H ₁₆ O ₂	C ₆ H ₁₂ O ₂	C ₇ H ₁₄ O ₂ [2]
Molecular Weight (g/mol)	186.29 [1] [3]	144.21	116.16	130.19 [4]
Boiling Point (°C)	217-219 [1]	168	126.1 [5]	142 [4]
Density (g/mL at 25°C)	0.857 [1]	0.869	0.8825 (at 20°C) [5]	0.876 (at 20°C)
Vapor Pressure (mmHg at 25°C)	0.000815 [1]	1.66	~9.98 (1.33 kPa at 20°C) [6]	~4.26 (5.678 mmHg at 25°C) [4]
Refractive Index (n _{20/D})	1.4185 [1]	1.407	1.394	1.400-1.404 (at 25°C) [4]
Odor Threshold in Water (mg/L)	Data not available in search results	Not Found	Not Found	0.017 [7]
Taste Threshold	20 ppm (green, waxy, unripe fruity) [8]	Not Found	Not Found	Not Found
Aroma Profile	Green, waxy, fruity, apple, spicy, tropical	Sweet, fruity, pineapple, waxy, with a green banana nuance	Fresh, fruity, sweet, slightly harsh	Sweet, fruity, banana, pear

Aroma Profile and Sensory Perception

Hexyl 2-methylbutanoate is characterized by a complex aroma profile described as green, waxy, fruity, with notes of apple, spice, and tropical fruits. Its taste at a concentration of 20 ppm is perceived as green, waxy, and reminiscent of unripe fruit, apple, and banana with a fresh, fleshy nuance[\[8\]](#).

Ethyl hexanoate possesses a powerful, fruity odor with distinct pineapple and banana notes. It is also described as having a winy odor.

Butyl acetate offers a fresh, fruity, and sweet aroma that can have a slightly harsh character.

Isoamyl acetate is well-known for its strong and sweet banana and pear-like aroma[2].

Stability of Fruity Esters

The stability of flavor esters is a critical factor in product formulation and shelf life. Esters can undergo hydrolysis, a reaction with water that breaks them down into their constituent alcohol and carboxylic acid, often leading to a loss of the desirable fruity aroma. This process can be influenced by factors such as temperature, pH, and the presence of enzymes[9][10][11].

Generally, the hydrolytic stability of esters is influenced by their chemical structure. For instance, steric hindrance around the carbonyl group can affect the rate of hydrolysis[12]. While comprehensive comparative studies on the thermal and hydrolytic stability of these specific four esters under identical conditions were not found in the search results, general principles suggest that longer chain esters may exhibit different stability profiles compared to their shorter-chain counterparts.

Experimental Protocols

Accurate characterization and quantification of fruity esters are essential for quality control and research. The following sections detail standardized methodologies for the analysis of these volatile compounds.

Headspace Solid-Phase Microextraction (HS-SPME) Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

This method is widely used for the extraction and quantification of volatile and semi-volatile compounds from various matrices.

1. Sample Preparation:

- Accurately weigh a 3.5 g homogenized sample into a 40 mL headspace vial.

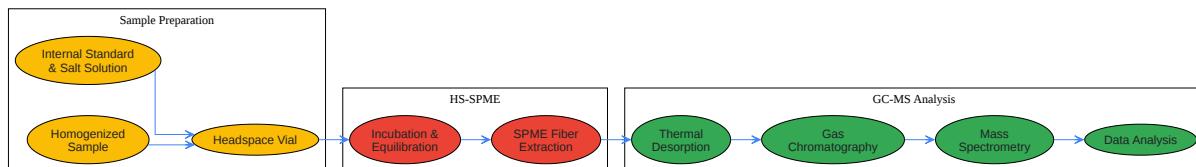
- Add 10 mL of an aqueous solution containing a known concentration of an internal standard (e.g., 2-octanone) and a salt (e.g., 5% NaCl) to enhance analyte volatility.
- Seal the vial tightly with a polypropylene cap and a PTFE/silicone septum.

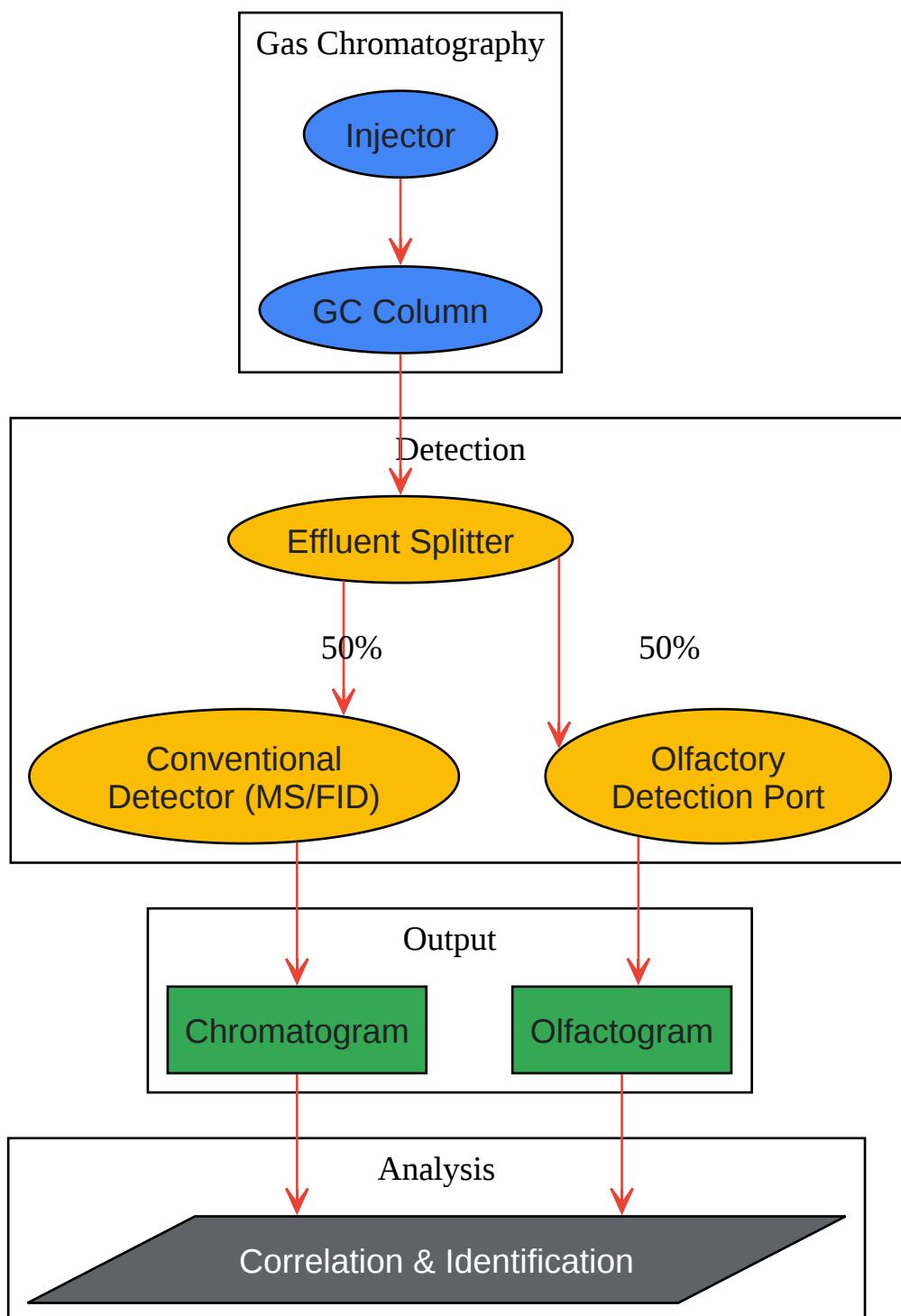
2. HS-SPME Procedure:

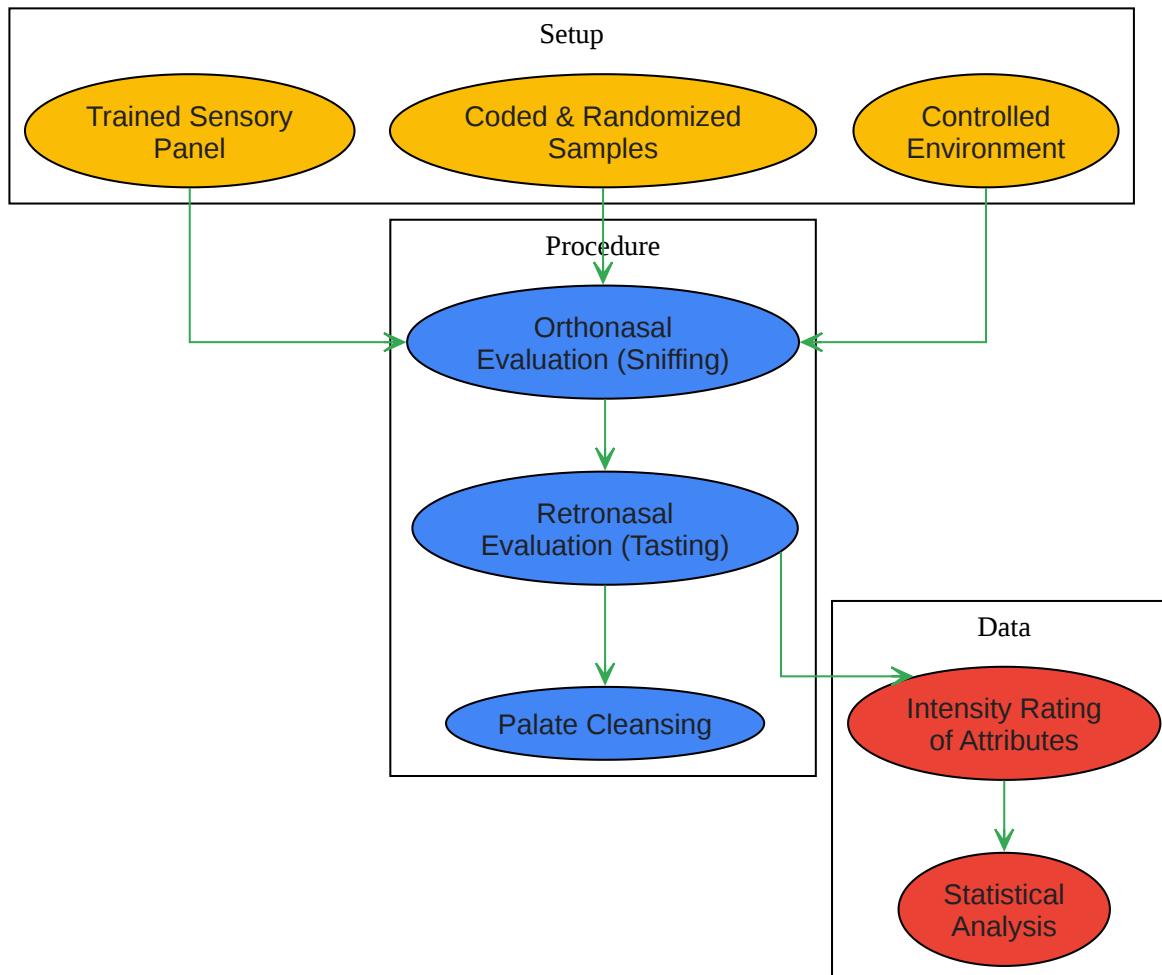
- Incubate the vial at a controlled temperature (e.g., 42°C) for a set time (e.g., 15 minutes) with constant agitation to allow for equilibration of the volatiles in the headspace.
- Expose a conditioned SPME fiber (e.g., CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes[7].

3. GC-MS Analysis:

- Desorption: Thermally desorb the analytes from the SPME fiber in the GC injection port at a high temperature (e.g., 250°C) for a short period (e.g., 8 minutes) in splitless mode.
- Gas Chromatography:
 - Column: Use a capillary column suitable for volatile compound analysis, such as a DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).
 - Oven Temperature Program: A typical program starts at an initial temperature (e.g., 40°C) held for a few minutes, followed by a ramp to a final temperature (e.g., 250°C) at a controlled rate (e.g., 7°C/min).
- Mass Spectrometry:
 - Ionization: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.
 - Mass Range: Scan a mass-to-charge ratio (m/z) range of 29–550.
 - Identification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).
 - Quantification: Quantify the analytes by comparing their peak areas to that of the internal standard and using a calibration curve.







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